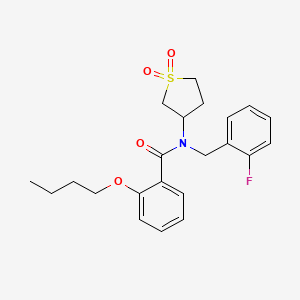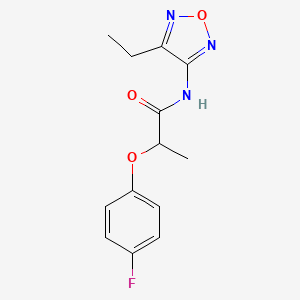
2-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BUTOXY-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-FLUOROPHENYL)METHYL]BENZAMIDE is a synthetic organic compound It is characterized by the presence of a butoxy group, a thiolane ring, a fluorophenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BUTOXY-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-FLUOROPHENYL)METHYL]BENZAMIDE typically involves multiple steps, including the formation of the thiolane ring, the introduction of the butoxy group, and the coupling of the fluorophenyl and benzamide moieties. Common reagents and conditions used in these reactions may include:
Formation of Thiolane Ring: This step may involve the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of Butoxy Group: This can be achieved through nucleophilic substitution reactions using butanol and a suitable leaving group.
Coupling Reactions: The final coupling of the fluorophenyl and benzamide moieties may involve amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-BUTOXY-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-FLUOROPHENYL)METHYL]BENZAMIDE may undergo various types of chemical reactions, including:
Oxidation: The thiolane ring may be susceptible to oxidation, leading to the formation of sulfoxides or sulfones.
Reduction: The carbonyl groups in the benzamide moiety may be reduced to alcohols under suitable conditions.
Substitution: The butoxy group may participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring may yield sulfoxides or sulfones, while reduction of the benzamide moiety may produce alcohol derivatives.
Scientific Research Applications
2-BUTOXY-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-FLUOROPHENYL)METHYL]BENZAMIDE may have various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Application in the synthesis of novel materials with unique properties.
Industrial Chemistry: Use as an intermediate in the production of other chemicals or materials.
Mechanism of Action
The mechanism of action of 2-BUTOXY-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-FLUOROPHENYL)METHYL]BENZAMIDE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-BUTOXY-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-CHLOROPHENYL)METHYL]BENZAMIDE: Similar structure with a chlorine atom instead of a fluorine atom.
2-BUTOXY-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-METHYLPHENYL)METHYL]BENZAMIDE: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorophenyl group in 2-BUTOXY-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(2-FLUOROPHENYL)METHYL]BENZAMIDE may impart unique properties such as increased lipophilicity or altered electronic characteristics, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C22H26FNO4S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-butoxy-N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]benzamide |
InChI |
InChI=1S/C22H26FNO4S/c1-2-3-13-28-21-11-7-5-9-19(21)22(25)24(18-12-14-29(26,27)16-18)15-17-8-4-6-10-20(17)23/h4-11,18H,2-3,12-16H2,1H3 |
InChI Key |
USFSIVPTTOBURO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)N(CC2=CC=CC=C2F)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-fluorophenyl){5-[(furan-2-ylmethyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone](/img/structure/B11398731.png)

![ethyl 4-[(3,4-dihydro-1H-isochromen-1-ylcarbonyl)amino]benzoate](/img/structure/B11398747.png)

![6-(4-chlorophenyl)-3-ethyl-N-(2-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11398766.png)
![Methyl 3-acetyl-1-(2-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate](/img/structure/B11398773.png)
![3-(4-methoxyphenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11398775.png)
![3-(4-methoxybenzyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11398780.png)
![N-(2-furylmethyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11398792.png)
![6-(4-chlorophenyl)-N-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11398796.png)
![5-Methyl-7-phenyl-2-(2-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11398799.png)
![Diethyl [2-(naphthalen-1-yl)-5-(piperidin-1-yl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11398801.png)

![1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11398821.png)
